(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with a fluorine atom and a hydroxy group. This compound also contains a piperazine ring linked to a pyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Fluorination and Hydroxylation:
Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, followed by coupling with the pyridine moiety using a suitable linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function, while the piperazine and pyridine moieties can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Uniqueness
(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its combination of a quinoline core with fluorine and hydroxy substitutions, coupled with a piperazine ring linked to a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21FN4O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-fluoro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c22-15-4-5-19-17(13-15)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27) |
InChI Key |
WWPHSJVFEFMUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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